Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1187236-18-5 . It has a molecular weight of 269.1 . The IUPAC name for this compound is ethyl 7-bromoimidazo [1,2-a]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
1. Pharmaceutical Synthesis
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is utilized in pharmaceutical synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). One notable application is its use in palladium-catalyzed Suzuki–Miyaura borylation reactions. This method is efficient for preparing various active agents, including potential anti-cancer and anti-TB agents. The compound has been used to form derivatives that show moderate activity against tuberculosis (TB) and potent activity in anti-cancer screening (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
2. Anti-Hepatitis B Virus Activity
Research has been conducted on derivatives of Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate for their anti-hepatitis B virus (HBV) activity. A series of derivatives were synthesized and evaluated for their effectiveness in inhibiting the replication of HBV DNA in cell cultures. Some compounds showed high efficacy with promising IC50 values, indicating potential as anti-HBV agents (Chen et al., 2011).
3. Catalytic Applications
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives have been studied for their catalytic activities. These compounds have been used as ligands in the synthesis of metal complexes, which in turn have been evaluated for catalytic efficiency in oxidation reactions. For example, their use in the oxidation of catechol to o-quinone has been explored, demonstrating their potential in catalysis (Saddik et al., 2012).
4. Synthesis of Heterocyclic Compounds
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate is an important building block in the synthesis of various heterocyclic compounds. Its derivatives have been synthesized and evaluated for biological activities such as antioxidant and antimicrobial properties. This demonstrates its versatility in the synthesis of compounds with potential pharmaceutical applications (Youssef & Amin, 2012).
5. Synthesis of Novel Compounds
The compound is also used in the synthesis of novel tricyclic pyridinones and other complex structures. These synthetic pathways often involve key steps like Suzuki-Miyaura cross-coupling reactions, showcasing the compound's role in advanced organic synthesis (Castera-Ducros, Crozet, & Vanelle, 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBQFCWFNJYWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679696 | |
Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
1187236-18-5 | |
Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.